Acetic acid, cyano-, benzylidenehydrazide
Description
Acetic acid, cyano-, benzylidenehydrazide (CAS 4974-47-4) is a hydrazide derivative with a cyano (-CN) group attached to the acetic acid backbone and a benzylidene (C₆H₅-CH=) substituent on the hydrazide moiety. This compound belongs to the broader class of acylhydrazones, which are synthesized via condensation reactions between hydrazides and aldehydes or ketones. The cyano group enhances electron-withdrawing properties, influencing reactivity and biological activity, while the benzylidene moiety contributes to π-π interactions in molecular recognition .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-7-6-10(14)13-12-8-9-4-2-1-3-5-9/h1-5,8H,6H2,(H,13,14)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMVSZQSMSATPX-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216348 | |
| Record name | Acetic acid, cyano-, (phenylmethylene)hydrazide, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180793-11-7, 4974-44-1 | |
| Record name | Acetic acid, cyano-, (phenylmethylene)hydrazide, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180793-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, cyano-, benzylidenehydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC201583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, cyano-, (phenylmethylene)hydrazide, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano-, benzylidenehydrazide typically involves the reaction of cyanoacetic acid hydrazide with benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, cyano-, benzylidenehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxo derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Acetic acid, cyano-, benzylidenehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid, cyano-, benzylidenehydrazide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the benzylidenehydrazide moiety can participate in nucleophilic addition reactions. These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Substituent Variations in Parent Acid and Hydrazide Moieties
The structural diversity of acylhydrazones arises from substitutions on the parent acid (e.g., cyanoacetic acid vs. benzoic acid) and the hydrazide-attached arylidene group. Key analogs include:
- Parent Acid Influence: Cyanoacetic acid derivatives exhibit stronger electron-withdrawing effects compared to benzoic acid analogs, enhancing reactivity in cyclization and nucleophilic substitutions (e.g., forming triazoles in ) . Benzoic acid derivatives (e.g., 2-hydroxybenzylidene-hydrazide) show superior antioxidant activity due to phenolic -OH groups .
Hydrazide Substituent Effects :
Biological Activity
Acetic acid, cyano-, benzylidenehydrazide (CAS Number: 4974-44-1) is an organic compound recognized for its diverse biological activities. This compound is a derivative of cyanoacetic acid and benzylidenehydrazide, characterized by the presence of both cyano and hydrazide functional groups, which contribute to its unique chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉N₃O₂
- Molecular Weight : 189.20 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents like ethanol and methanol
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : This compound has been investigated for its ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. It shows significant potential as a lead compound for developing novel antimicrobial agents .
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells through various biochemical pathways.
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to disease processes, which could contribute to its therapeutic efficacy.
Antimicrobial Activity
A study evaluated the effectiveness of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Salmonella enterica | 100 µM |
The results indicated that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .
Anticancer Studies
In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 20 |
The compound induced apoptosis as evidenced by increased levels of caspase-3 activity in treated cells compared to controls .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection severity and bacterial load after treatment with this compound compared to standard antibiotics.
- Case Study on Anticancer Activity : A laboratory study investigated the effects of this compound on tumor growth in xenograft models. Administration of this compound resulted in a marked decrease in tumor size and weight compared to untreated controls, suggesting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
